1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- is a heterocyclic compound that belongs to the class of 7-azaindoles. These compounds are known for their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties . The compound’s unique structure, which includes a bromine atom, a sulfonyl group, and a trifluoromethyl group, contributes to its wide range of applications in scientific research and industry.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- can be achieved through a one-step substitution reaction. The starting material, 5-bromo-7-azaindole, is reacted with appropriate reagents under mild conditions using triethylamine and a catalyst such as 4-dimethylaminopyridine (DMAP). This method offers high yield and is suitable for industrial production .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions at the C3 and C5 positions.
Coupling Reactions: It can undergo Suzuki cross-coupling and Buchwald-Hartwig coupling reactions, which are used to introduce various substituents at specific positions.
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The compound exerts its effects by targeting specific molecular pathways. For instance, its derivatives inhibit the activity of FGFRs, which play a crucial role in cell proliferation, migration, and angiogenesis. By binding to these receptors, the compound can disrupt downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, leading to the inhibition of tumor growth and progression .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- can be compared with other similar compounds, such as:
5-Bromo-7-azaindole: A precursor in the synthesis of the target compound.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and are known for their biomedical applications.
The unique combination of bromine, sulfonyl, and trifluoromethyl groups in 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-4-(trifluoromethyl)- distinguishes it from other compounds, enhancing its biological activity and making it a valuable compound in research and industry.
Properties
Molecular Formula |
C15H10BrF3N2O2S |
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Molecular Weight |
419.2 g/mol |
IUPAC Name |
5-bromo-1-(4-methylphenyl)sulfonyl-4-(trifluoromethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H10BrF3N2O2S/c1-9-2-4-10(5-3-9)24(22,23)21-7-6-11-13(15(17,18)19)12(16)8-20-14(11)21/h2-8H,1H3 |
InChI Key |
CQWVHRFUQBJFNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)Br)C(F)(F)F |
Origin of Product |
United States |
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